2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide
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Overview
Description
2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide is a complex organic compound with a unique structure that includes both pyridine and isonicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide typically involves multiple steps, starting with the preparation of the pyridin-2-ylmethylamine and isonicotinic acid derivatives. The key steps include:
Formation of Pyridin-2-ylmethylamine: This can be achieved through the reaction of pyridine with formaldehyde and hydrogen cyanide, followed by reduction.
Preparation of Isonicotinic Acid Derivative: Isonicotinic acid can be converted to its chloride form using thionyl chloride.
Coupling Reaction: The final step involves the coupling of pyridin-2-ylmethylamine with the isonicotinic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)benzamide
- 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)nicotinamide
Uniqueness
2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-8-9-21-14-10-12(5-7-17-14)15(19)18-11-13-4-2-3-6-16-13/h2-7,10H,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUWMOGLCNASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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